1-(3-Iodophenyl)-N-methylmethanesulfonamide
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Overview
Description
1-(3-Iodophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodophenyl)-N-methylmethanesulfonamide typically involves the iodination of a phenyl ring followed by the introduction of a methanesulfonamide group. One common method includes the reaction of 3-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodophenyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the sulfonamide group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
1-(3-Iodophenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)-N-methylmethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The iodine atom and the sulfonamide group play crucial roles in its interaction with molecular targets.
Comparison with Similar Compounds
3-Iodoacetophenone: Similar in structure but lacks the sulfonamide group.
3-Iodophenol: Contains an iodine atom on the phenyl ring but has a hydroxyl group instead of a sulfonamide.
N-Methylmethanesulfonamide: Lacks the phenyl ring and iodine atom.
Uniqueness: 1-(3-Iodophenyl)-N-methylmethanesulfonamide is unique due to the combination of the iodine atom and the sulfonamide group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
1-(3-Iodophenyl)-N-methylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_9H_10I_NO_2S
- Molecular Weight : 305.15 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antimicrobial properties. Research indicates that it exhibits selective activity against certain bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Activity
A study conducted on various compounds, including this compound, revealed significant antimicrobial activity against MRSA. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. The results are summarized in Table 1.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | ≤0.25 | MRSA |
Control (Vancomycin) | 1 | MRSA |
Control (Streptomycin) | 12.5 | Staphylococcus aureus |
Table 1 : Antimicrobial activity of this compound against MRSA compared to controls.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This is supported by studies indicating that sulfonamide derivatives often inhibit the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.
Case Studies and Research Findings
Several research studies have documented the efficacy of this compound:
-
Study on Antimicrobial Efficacy :
- A comprehensive screening of a library of synthetic compounds identified this compound as a potent inhibitor against MRSA with an MIC value significantly lower than other tested compounds .
- This study also reported no cytotoxic effects on human cell lines at effective antimicrobial concentrations, suggesting a favorable therapeutic index.
- Structure-Activity Relationship (SAR) :
Properties
CAS No. |
1286754-49-1 |
---|---|
Molecular Formula |
C8H10INO2S |
Molecular Weight |
311.14 g/mol |
IUPAC Name |
1-(3-iodophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H10INO2S/c1-10-13(11,12)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 |
InChI Key |
BFTOYJWWVZDNEA-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC(=CC=C1)I |
Origin of Product |
United States |
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